5-Bromo-8-chloroisoquinolin-3-amine (CAS 1338254-31-1) is a specialized, orthogonally functionalized heteroaromatic building block utilized extensively in the discovery of advanced therapeutics, including MAP4K1 inhibitors and antibacterial agents [1]. The compound features a nucleophilic 3-amino group for direct urea or amide formation, alongside a differentiated 5-bromo and 8-chloro substitution pattern [2]. This specific structural arrangement provides a rigid isoquinoline core with built-in electronic and steric handles, making it a critical precursor for medicinal chemistry campaigns requiring precise, site-selective cross-coupling and specific target-pocket occupation in complex drug discovery programs [1].
Substituting 5-bromo-8-chloroisoquinolin-3-amine with generic analogs, such as 5,8-dibromoisoquinolin-3-amine or mono-halogenated variants, critically undermines synthetic efficiency and target affinity [1]. The mixed-halogen profile (5-Br vs. 8-Cl) exploits the differential oxidative addition rates of palladium catalysts, allowing for highly chemoselective functionalization at the C5 position while preserving the C8 chlorine for later-stage modification or as a permanent steric feature for structure-activity relationship (SAR) optimization [2]. Using a symmetrical di-bromo analog results in competing reactions at both the C5 and C8 positions, necessitating complex chromatographic separations, drastically reducing overall yield, and increasing process costs during scale-up [1].
In standard palladium-catalyzed cross-coupling reactions, the distinct carbon-halogen bond dissociation energies of the 5-bromo and 8-chloro positions enable highly regioselective functionalization [1]. When subjected to standard Suzuki coupling conditions (e.g., 1.0 eq boronic acid), 5-bromo-8-chloroisoquinolin-3-amine yields >90% of the C5-monosubstituted product with intact C8-chlorine. In contrast, the use of 5,8-dibromoisoquinolin-3-amine leads to a mixture of C5-substituted, C8-substituted, and C5,C8-disubstituted products, typically capping the desired mono-adduct yield at <45% [2].
| Evidence Dimension | Yield of C5-monosubstituted product in single-equivalent Suzuki coupling |
| Target Compound Data | >90% yield (high regioselectivity) |
| Comparator Or Baseline | 5,8-dibromoisoquinolin-3-amine (<45% yield due to mixed substitution) |
| Quantified Difference | >2-fold increase in isolated yield of the desired mono-adduct |
| Conditions | Standard Pd-catalyzed Suzuki-Miyaura coupling (1.0 eq aryl boronic acid) |
Ensures high-yielding, predictable late-stage functionalization without the need for costly and time-consuming separation of regioisomers.
The C8-chlorine atom provides critical steric bulk and lipophilicity that often drives binding affinity in deep hydrophobic pockets of target enzymes, such as MAP4K1 or bacterial DNA gyrase [1]. Compared to the des-chloro analog (5-bromoisoquinolin-3-amine), derivatives synthesized from the 8-chloro scaffold frequently demonstrate a 5- to 10-fold improvement in target inhibition (IC50) due to the optimal van der Waals interactions provided by the chlorine atom in the binding site [2].
| Evidence Dimension | Relative target inhibition (IC50) of downstream derivatives |
| Target Compound Data | Enhanced binding affinity (typical 5-10x improvement) |
| Comparator Or Baseline | Derivatives from 5-bromoisoquinolin-3-amine (lacking C8-Cl) |
| Quantified Difference | 5- to 10-fold lower IC50 for 8-chloro derivatives |
| Conditions | In vitro enzyme inhibition assays (e.g., MAP4K1 or bacterial gyrase) |
Procuring the 8-chloro building block is essential for accessing the most potent chemical space in specific inhibitor discovery programs.
The 3-amino group on the isoquinoline ring is suitably nucleophilic for direct conversion into ureas or amides, which are key pharmacophores in many active pharmaceutical ingredients [1]. The presence of the electron-withdrawing halogens at C5 and C8 modulates the pKa of the amine, optimizing its reactivity profile for coupling with isocyanates or activated carbamates to form stable ethyl ureas, achieving conversion rates exceeding 85% under standard conditions, outperforming less activated heteroaromatic amines [2].
| Evidence Dimension | Conversion rate to C3-urea derivatives |
| Target Compound Data | >85% conversion |
| Comparator Or Baseline | Unsubstituted or electron-rich aminoisoquinolines (prone to side reactions or lower stability) |
| Quantified Difference | Higher purity and yield in urea formation steps |
| Conditions | Reaction with ethyl isocyanate or equivalent activated carbamate |
Provides a reliable, high-yielding synthetic node for generating the critical urea/amide hinge-binding motifs required in modern drug design.
Serves as a core building block where the C3-amine forms crucial hinge-binding interactions and the C5/C8 halogens direct specific pocket occupation in the kinase domain, enabling the discovery of potent immunomodulatory agents [1].
Utilized as a primary scaffold to synthesize DNA gyrase and topoisomerase inhibitors, where the specific halogenation pattern is critical for bacterial cell penetration and target affinity [2].
Ideal for automated or parallel synthesis libraries in medicinal chemistry, leveraging the orthogonal reactivity of the bromine and chlorine atoms to rapidly generate diverse C5-substituted analogs while maintaining a constant C8-chloro vector [1].